molecular formula C13H25N3O B1465619 2-(3-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one CAS No. 1308597-43-4

2-(3-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one

Cat. No.: B1465619
CAS No.: 1308597-43-4
M. Wt: 239.36 g/mol
InChI Key: VLSGRGLFCSDYBY-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Magnetic Properties

The compound has been utilized in the synthesis of chain compounds with manganese(III) ions, displaying antiferromagnetic interactions and spin canting at low temperatures. This is significant for understanding magnetic properties and could influence magnetic material design (Song et al., 2014).

Analysis in Forensic Toxicology

It has been identified during drug surveys, showing the importance of understanding its structure and properties for forensic analysis and drug regulation (Nakajima et al., 2012).

Catalysis and Organic Synthesis

The compound is part of pathways in phosphine-catalyzed reactions, useful for constructing specific molecular structures like benzo[b]azepin-3-ones, showing its utility in developing synthetic methodologies (Zhang et al., 2019).

Microwave-Assisted Synthesis

It's involved in microwave-assisted synthesis methods, indicating its relevance in improving synthetic efficiency and exploring regioselective synthesis pathways (Schultz et al., 2010).

Blockers of Ca(2+)-Activated K+ Permeability

The compound has been used in studying structure-activity relationships for blocking calcium-activated potassium ion permeability, highlighting its potential in developing therapeutic agents (Roxburgh et al., 2001).

Antimicrobial Evaluation

It has been part of synthesizing benzothiazole derivatives to evaluate antimicrobial activities, demonstrating its role in developing new antibacterial and antifungal agents (Shafiq et al., 2016).

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(azepan-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-12-6-5-7-15(10-12)11-13(17)16-8-3-1-2-4-9-16/h12H,1-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSGRGLFCSDYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.